7-Bromochroman-4-amine hydrochloride
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Overview
Description
7-Bromochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO. It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom at the 7th position and an amine group at the 4th position.
Mechanism of Action
Target of Action
The compound belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds
Mode of Action
As a derivative of chroman-4-one, it may exhibit a broad variety of biological and pharmaceutical activities . The exact interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chroman-4-one derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Given its structural similarity to other chroman-4-one derivatives, it may exhibit a range of biological and pharmaceutical activities . Further experimental studies are needed to elucidate these effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Bromochroman-4-amine hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. It is recommended to store the compound at room temperature, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-4-amine hydrochloride typically involves the bromination of chroman followed by amination. One common method includes the bromination of chroman-4-one to yield 7-bromochroman-4-one, which is then subjected to reductive amination to produce 7-bromochroman-4-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form 7-chroman-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 7-chroman-4-amine.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
7-Bromochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 7-Chlorochroman-4-amine hydrochloride
- 7-Fluorochroman-4-amine hydrochloride
- 7-Iodochroman-4-amine hydrochloride
Comparison: 7-Bromochroman-4-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCAWWHYBICLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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